2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a chemical compound that has been widely researched in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
The compound is involved in synthetic chemistry research, where its preparation and reactivity are of interest. For example, the nitrosation of dimethylphenacylsulfonium bromide leads to compounds with similar structural motifs, showcasing the diverse reactivity of related chemical species in producing oxadiazoles and nitrobenzamides through 1,3-dipolar cycloadditions and other synthetic routes (Otsuji et al., 1971). Similarly, the synthesis of chlorantraniliprole, a compound with structural similarities, demonstrates the utility of these chemical frameworks in generating potent insecticidal agents, highlighting a methodological approach that could be applicable for the synthesis of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide (Chen Yi-fen et al., 2010).
Crystal Engineering and Molecular Structure
Research into the crystal engineering of hydrogen bonds and halogen bonds provides insights into the structural characteristics of compounds with nitrobenzamide and oxadiazole groups. These studies show the potential for designing molecular structures with specific properties, such as improved solubility or stability, which could be relevant for the development of new materials or pharmaceuticals (Saha et al., 2005).
Antimicrobial and Antitumor Potential
The structural features of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide suggest potential biological activity, similar to related compounds studied for their antimicrobial and antitumor properties. For instance, derivatives of 6-amino-2-phenylbenzothiazoles, which share functional group characteristics with the compound , have demonstrated cytostatic activities against various cancer cell lines, indicating the potential for research into similar compounds as therapeutic agents (Racané et al., 2006).
Molecular Electronics and Material Science
Compounds with oxadiazole rings, such as 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide, are of interest in the field of molecular electronics and materials science due to their electronic properties. Studies on related compounds have explored their potential applications in organic semiconductors, photovoltaic cells, and light-emitting diodes, underscoring the significance of such molecular frameworks in developing new electronic materials (Kumar et al., 2014).
properties
IUPAC Name |
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(22(24)25)5-6-14(13)18/h3-8H,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMLALKZQNRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.